1,1'-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine
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Overview
Description
1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine is an organic compound that belongs to the class of aromatic hydrocarbons It features a complex structure with a phenylethenyl group attached to a dipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine typically involves the reaction of 4-(2-phenylethenyl)benzaldehyde with dipiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity 1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro, halogen, or alkyl groups are introduced to the aromatic ring using reagents such as nitric acid, halogens, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Nitric acid, halogens (chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro, halogenated, or alkylated derivatives.
Scientific Research Applications
1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}diamine: Similar structure but with amine groups instead of piperidine rings.
1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}diethanol: Contains ethanol groups instead of piperidine rings.
Uniqueness
1,1’-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine is unique due to its specific combination of aromatic and piperidine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
61456-52-8 |
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Molecular Formula |
C25H32N2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[[4-(2-phenylethenyl)phenyl]-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C25H32N2/c1-4-10-22(11-5-1)12-13-23-14-16-24(17-15-23)25(26-18-6-2-7-19-26)27-20-8-3-9-21-27/h1,4-5,10-17,25H,2-3,6-9,18-21H2 |
InChI Key |
XPEPBMJCDSBCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C=CC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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